molecular formula C23H46O2 B3050532 Heptyl palmitate CAS No. 26718-83-2

Heptyl palmitate

Cat. No.: B3050532
CAS No.: 26718-83-2
M. Wt: 354.6 g/mol
InChI Key: RLVQDVJFVFDINC-UHFFFAOYSA-N
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Description

Heptyl palmitate, also known as heptyl hexadecanoate, is an ester formed from heptanol and palmitic acid. It is a colorless, odorless compound with the chemical formula C23H46O2. This compound is commonly used in the cosmetics and personal care industry due to its emollient properties, which help to soften and smooth the skin.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl palmitate can be synthesized through the esterification reaction between heptanol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

C7H15OH+C15H31COOHC23H46O2+H2O\text{C}_7\text{H}_{15}\text{OH} + \text{C}_{15}\text{H}_{31}\text{COOH} \rightarrow \text{C}_{23}\text{H}_{46}\text{O}_2 + \text{H}_2\text{O} C7​H15​OH+C15​H31​COOH→C23​H46​O2​+H2​O

Industrial Production Methods: In an industrial setting, this compound is produced through a similar esterification process but on a larger scale. The process involves the continuous feeding of heptanol and palmitic acid into a reactor, where they are heated and mixed with an acid catalyst. The reaction mixture is then distilled to remove water and other by-products, resulting in the pure ester.

Chemical Reactions Analysis

Types of Reactions: Heptyl palmitate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into heptanol and palmitic acid.

    Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: Heptanol and palmitic acid.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Heptyl palmitate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the formulation of lipid-based drug delivery systems.

    Medicine: Utilized in topical formulations for its emollient properties.

    Industry: Commonly found in cosmetics, personal care products, and lubricants.

Mechanism of Action

Heptyl palmitate acts primarily as an emollient in topical applications. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and preventing water loss.

Comparison with Similar Compounds

Heptyl palmitate stands out due to its balanced properties, making it a versatile ingredient in various formulations.

Properties

IUPAC Name

heptyl hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-19-21-23(24)25-22-20-18-8-6-4-2/h3-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVQDVJFVFDINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181215
Record name Heptyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26718-83-2
Record name Heptyl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26718-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026718832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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